molecular formula C13H9BrN2O3 B2638950 5-Bromo-2-(nicotinamido)benzoic acid CAS No. 343226-30-2

5-Bromo-2-(nicotinamido)benzoic acid

Cat. No.: B2638950
CAS No.: 343226-30-2
M. Wt: 321.13
InChI Key: ANFVLFKGGNEYCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(nicotinamido)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the 5th position and a nicotinamide group at the 2nd position of the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(nicotinamido)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Amidation: The attachment of the nicotinamide group to the benzoic acid core.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(nicotinamido)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Amidation and Esterification: The carboxylic acid group can form amides and esters with appropriate reagents.

Common Reagents and Conditions

    Bromination: Typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Amidation: Often carried out using nicotinamide and a coupling agent such as EDCI or DCC.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-2-(nicotinamido)benzoic acid has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies: The compound can be used to study enzyme inhibition and receptor binding.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Industrial Applications: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(nicotinamido)benzoic acid involves its interaction with specific molecular targets. The bromine atom and nicotinamide group play crucial roles in its binding affinity and activity. The compound can inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chlorobenzoic acid: Similar structure but with a chlorine atom instead of the nicotinamide group.

    5-Bromo-2-methoxybenzoic acid: Contains a methoxy group instead of the nicotinamide group.

    5-Bromo-2-aminobenzoic acid: Features an amino group in place of the nicotinamide group.

Uniqueness

5-Bromo-2-(nicotinamido)benzoic acid is unique due to the presence of both the bromine atom and the nicotinamide group, which confer specific chemical properties and biological activities. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-bromo-2-(pyridine-3-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O3/c14-9-3-4-11(10(6-9)13(18)19)16-12(17)8-2-1-5-15-7-8/h1-7H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFVLFKGGNEYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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